6-(furan-2-yl)-9-[4-(methylsulfanyl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
6-(furan-2-yl)-9-[4-(methylsulfanyl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a furan ring, a methylsulfanyl phenyl group, and a triazoloquinazoline core
Preparation Methods
The synthesis of 6-(furan-2-yl)-9-[4-(methylsulfanyl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Triazoloquinazoline Core: The synthesis begins with the formation of the triazoloquinazoline core through a cyclization reaction involving appropriate precursors.
Introduction of the Furan Ring: The furan ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Attachment of the Methylsulfanyl Phenyl Group:
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
6-(furan-2-yl)-9-[4-(methylsulfanyl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the triazoloquinazoline core, resulting in the formation of dihydro derivatives.
Substitution: The methylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like thiols.
Scientific Research Applications
6-(furan-2-yl)-9-[4-(methylsulfanyl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of various cancer cell lines.
Pharmacology: It has been investigated for its potential as a kinase inhibitor, particularly targeting c-Met kinase.
Biological Studies: The compound’s ability to interact with specific molecular targets makes it a valuable tool for studying cellular pathways and mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism of action of 6-(furan-2-yl)-9-[4-(methylsulfanyl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. One of the primary targets is the c-Met kinase, a receptor tyrosine kinase involved in various cellular processes, including proliferation, survival, and migration . The compound inhibits c-Met kinase activity by binding to its active site, thereby blocking downstream signaling pathways that promote cancer cell growth and survival .
Comparison with Similar Compounds
6-(furan-2-yl)-9-[4-(methylsulfanyl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can be compared with other similar compounds, such as:
1,2,4-Triazolo[4,3-a]quinoxalines: These compounds also possess a triazoloquinazoline core but differ in their substituents and biological activities.
1,2,4-Triazolo[4,3-a]pyrazines: These derivatives have shown potential as kinase inhibitors and anticancer agents, similar to the compound .
Pyrazolo[3,4-d]pyrimidines: These compounds are known for their CDK2 inhibitory activity and have been studied for their anticancer properties.
The uniqueness of this compound lies in its specific combination of functional groups and its potent activity against c-Met kinase.
Properties
Molecular Formula |
C20H18N4O2S |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
6-(furan-2-yl)-9-(4-methylsulfanylphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C20H18N4O2S/c1-27-14-6-4-12(5-7-14)19-18-15(23-20-21-11-22-24(19)20)9-13(10-16(18)25)17-3-2-8-26-17/h2-8,11,13,19H,9-10H2,1H3,(H,21,22,23) |
InChI Key |
FJCSFSXIQJCVHR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CO4)NC5=NC=NN25 |
Origin of Product |
United States |
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